molecular formula C12H13ClO4 B1588226 3',4',5'-Trimethoxycinnamoyl chloride CAS No. 10263-19-1

3',4',5'-Trimethoxycinnamoyl chloride

Cat. No.: B1588226
CAS No.: 10263-19-1
M. Wt: 256.68 g/mol
InChI Key: NFFPFTGFVSWSTH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’,5’-Trimethoxycinnamoyl chloride is an organic compound belonging to the cinnamoyl chloride family. It is characterized by the presence of three methoxy groups attached to the aromatic ring at the 3’, 4’, and 5’ positions. This compound is of significant interest due to its diverse applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 3’,4’,5’-Trimethoxycinnamoyl chloride is the GABA receptor, specifically the γ-subunit . The GABA receptor is a type of neurotransmitter receptor that plays a crucial role in inhibitory synapses in the central nervous system.

Mode of Action

3’,4’,5’-Trimethoxycinnamoyl chloride: interacts with the GABA receptor by increasing the expression of the GAD65 and γ-subunit .

Biochemical Pathways

The interaction of 3’,4’,5’-Trimethoxycinnamoyl chloride with the GABA receptor affects the GABAergic signaling pathway. This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and the modulation of certain aspects of brain function, such as sleep cycles and mood .

Pharmacokinetics

The ADME properties of 3’,4’,5’-Trimethoxycinnamoyl chloride It is known that the compound is volatile and soluble in organic solvents such as ether and ethanol, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The action of 3’,4’,5’-Trimethoxycinnamoyl chloride on the GABA receptor leads to an increase in the expression of the GAD65 and γ-subunit . This can result in prolonged sleeping time in animals, indicating a potential sedative effect .

Action Environment

The action, efficacy, and stability of 3’,4’,5’-Trimethoxycinnamoyl chloride can be influenced by various environmental factors. For instance, its volatility suggests that it may evaporate quickly in certain conditions . Additionally, its solubility properties indicate that it may be more effective in environments where organic solvents are present .

Preparation Methods

The synthesis of 3’,4’,5’-Trimethoxycinnamoyl chloride typically involves the reaction of 3’,4’,5’-Trimethoxycinnamic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

3’,4’,5’-Trimethoxycinnamic acid+Thionyl chloride3’,4’,5’-Trimethoxycinnamoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3',4',5'-Trimethoxycinnamic acid} + \text{Thionyl chloride} \rightarrow \text{3',4',5'-Trimethoxycinnamoyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3’,4’,5’-Trimethoxycinnamic acid+Thionyl chloride→3’,4’,5’-Trimethoxycinnamoyl chloride+Sulfur dioxide+Hydrogen chloride

In industrial settings, the production of 3’,4’,5’-Trimethoxycinnamoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of solvents such as benzene or acetone is common to facilitate the reaction .

Chemical Reactions Analysis

3’,4’,5’-Trimethoxycinnamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in coupling reactions to form complex molecules, often in the presence of catalysts.

Common reagents used in these reactions include amines, alcohols, and bases such as pyridine. The major products formed from these reactions are amides, esters, and other substituted derivatives .

Scientific Research Applications

3’,4’,5’-Trimethoxycinnamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Derivatives of this compound have shown promise in the development of new therapeutic agents for treating neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

3’,4’,5’-Trimethoxycinnamoyl chloride can be compared with other cinnamoyl chloride derivatives, such as:

  • 3’,4’-Dimethoxycinnamoyl chloride
  • 4’-Methoxycinnamoyl chloride
  • Cinnamoyl chloride

The presence of additional methoxy groups in 3’,4’,5’-Trimethoxycinnamoyl chloride enhances its reactivity and potential biological activity compared to its simpler counterparts. This makes it a unique and valuable compound in various fields of research and industry .

Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFPFTGFVSWSTH-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10263-19-1
Record name 3',4',5'-Trimethoxycinnamoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4',5'-trimethoxycinnamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.86 gram (3.62 millimoles) of 3,4,5-trimethoxycinnamic acid and 16.3 grams (137 millimoles) of thionyl chloride were heated together at reflux temperature for 45 minutes to obtain 3,4,5-trimethoxycinnamoyl chloride. The reaction mixture was subjected to reduced pressure to vaporize excess thionyl chloride and to recover the acid chloride as residue. The acid chloride was purified by repeated dissolution in benzene and vaporizing the volatile matter. The purified acid chloride residue was dissolved in 15 milliliters of dry methylene chloride and the solution cooled to 0° C. To the solution was added a solution of 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine and triethylamine in 15 milliliters of methylene chloride. The resulting mixture was allowed to warm to room temperature and then stirred overnight. As the end of this time, the mixture was diluted with methylene chloride and washed successively with 2N hydrochloric acid, aqueous sodium bicarbonate and brine and thereafter dried. The dried solution was subject to reduced pressure to remove the solvent and to obtain 1.84 grams of 4-(5H-dibenzo-[a,d]cyclohepten-5-yl) 1-(3,4,5-trimethoxyphenyl)prop-2-enoyl)piperidine as a light brown foamy solid. The latter was flash chromatographed on 80 grams of silica gel employing 40/60 ethyl acetate/hexane as eluant to obtain 1.06 grams of the product as an oil.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4',5'-Trimethoxycinnamoyl chloride
Reactant of Route 2
Reactant of Route 2
3',4',5'-Trimethoxycinnamoyl chloride
Reactant of Route 3
3',4',5'-Trimethoxycinnamoyl chloride
Reactant of Route 4
Reactant of Route 4
3',4',5'-Trimethoxycinnamoyl chloride
Reactant of Route 5
3',4',5'-Trimethoxycinnamoyl chloride
Reactant of Route 6
Reactant of Route 6
3',4',5'-Trimethoxycinnamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.